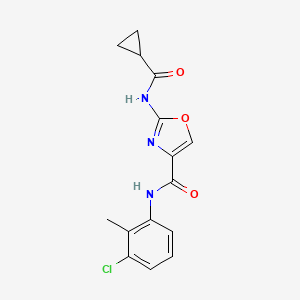
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O3 and its molecular weight is 319.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity. A review by Singh et al. (2019) highlighted various oxazole derivatives' minimal inhibitory concentrations (MICs) against several pathogens.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5-Flourocytosine | 3.2 | Aspergillus niger |
This table illustrates the effectiveness of certain oxazole derivatives against fungal strains, suggesting that similar activity may be expected from this compound.
The antimicrobial action of oxazole derivatives is often attributed to their ability to inhibit key biological processes in pathogens. For instance, they may interfere with cell wall synthesis or disrupt nucleic acid metabolism, leading to cell death. The specific mechanisms for this compound remain to be fully elucidated but are expected to align with those observed in other oxazole compounds.
Study on Antibacterial Activity
In a study conducted by Dawood et al., several aryl oxazoles were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated superior activity compared to standard antibiotics.
Table 2: Antibacterial Activity Results
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 29 | 30 | Staphylococcus aureus |
| 30 | 25 | Escherichia coli |
These findings suggest that modifications to the oxazole structure can significantly enhance antibacterial efficacy.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-8-10(16)3-2-4-11(8)17-14(21)12-7-22-15(18-12)19-13(20)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDBIMEAJSFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













